4,6-dimethoxypyrimidine-5-sulfonamide derivatives literature review
4,6-dimethoxypyrimidine-5-sulfonamide derivatives literature review
An In-depth Technical Guide to 4,6-Dimethoxypyrimidine-5-sulfonamide Derivatives: Synthesis, Biological Activity, and Therapeutic Prospects
Introduction
The pyrimidine ring is a fundamental heterocyclic scaffold present in a vast array of biologically active molecules, including nucleic acids and numerous pharmaceuticals. When functionalized with specific substituents, the pyrimidine core can be tailored to interact with a wide range of biological targets. The 4,6-dimethoxypyrimidine-5-sulfonamide scaffold, in particular, has emerged as a privileged structure in both agrochemical and medicinal chemistry. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, diverse biological activities, and therapeutic potential of this promising class of compounds. We will delve into the mechanistic underpinnings of their activity, explore structure-activity relationships, and provide detailed experimental protocols to facilitate further research and development.
Synthesis of the 4,6-Dimethoxypyrimidine Core
The synthetic accessibility of the 4,6-dimethoxypyrimidine core is a key factor driving its exploration. A common and efficient strategy involves the construction of the pyrimidine ring followed by functionalization. Key intermediates, such as 4,6-dichloropyrimidine, are often synthesized from readily available starting materials like 4,6-dihydroxypyrimidine.[1] The subsequent nucleophilic substitution of the chloro groups with methoxy groups provides the core structure.
A particularly relevant intermediate for many derivatives is 4,6-dimethoxy-2-methylsulfonylpyrimidine, which serves as a precursor for several acetolactate synthase (ALS) inhibiting herbicides.[2] Modern synthetic approaches prioritize environmentally benign methodologies to minimize the use of toxic reagents like dimethyl sulfate and phosphorus oxychloride.[2]
Representative Synthetic Workflow
The following diagram illustrates a general and environmentally conscious pathway for the synthesis of a key 4,6-dimethoxypyrimidine intermediate.
Caption: General workflow for the synthesis of a key pyrimidine intermediate.
Experimental Protocol: Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine
This protocol describes an efficient synthesis adapted from literature, emphasizing improved environmental considerations.[2]
Part A: Synthesis of 4,6-Dimethoxy-2-methylthiopyrimidine (4)
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Reaction Setup: In a suitable reaction vessel, combine 2-chloro-4,6-dimethoxypyrimidine (17.5 g, 100 mmol), tetrabutylammonium bromide (1.6 g, 5 mmol) as a phase-transfer catalyst, 25% sodium methyl mercaptide (30.1 g, 107 mmol), and methanol (80 mL).
-
Reaction Conditions: Heat the mixture to 45 °C and maintain the temperature between 45-50 °C for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture. The product can be isolated through standard procedures such as extraction and solvent evaporation. This method typically achieves a high yield (e.g., 95.6%).[2]
Part B: Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine (5)
-
Reaction Setup: Prepare a mixture of the 4,6-dimethoxy-2-methylthiopyrimidine (from Part A), hydrogen peroxide, and a catalytic amount of sodium tungstate dihydrate.
-
Reaction Conditions: The oxidation is typically carried out at a controlled temperature.
-
Work-up and Isolation: After the reaction is complete, the product, 4,6-dimethoxy-2-methylsulfonylpyrimidine, is isolated and purified, often resulting in a yield of around 95%.[2]
Causality Behind Experimental Choices: The use of sodium methyl mercaptide in a nucleophilic substitution reaction is a standard and effective method for introducing the methylthio group.[2] The subsequent oxidation with hydrogen peroxide in the presence of sodium tungstate is a cleaner alternative to methods using harsh chlorinating agents, reducing the generation of polluted industrial wastewater.[2]
Biological Activities and Mechanisms of Action
The 4,6-dimethoxypyrimidine-5-sulfonamide scaffold is a versatile pharmacophore, exhibiting a wide spectrum of biological activities. This versatility stems from the combined electronic properties of the electron-rich dimethoxypyrimidine ring and the sulfonamide moiety, a well-known functional group in drug design.
Herbicidal Activity
A primary application of this chemical class is in agriculture. Many derivatives are potent herbicides that act by inhibiting acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[3][4]
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Mechanism of Action: ALS is a crucial enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms.[4] By inhibiting this enzyme, the herbicides block the production of these essential amino acids, leading to the cessation of plant growth and eventual death. This target is absent in animals, providing a basis for the selective toxicity of these herbicides.[4]
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Notable Examples: Compounds like bispyribac-sodium are key examples of pyrimidinyloxybenzoic acid herbicides derived from a 4,6-dimethoxypyrimidine intermediate.[2] The development of new sulfonylurea herbicides based on this scaffold continues to be an active area of research, aiming for high efficacy, better crop safety, and faster soil degradation.[5]
Anticancer Potential
Both the pyrimidine and sulfonamide moieties are independently recognized as important structural motifs in the design of anticancer agents.[6][7] Their hybridization in the 4,6-dimethoxypyrimidine-5-sulfonamide framework has led to the discovery of derivatives with significant antiproliferative activity.
-
Mechanism of Action: The anticancer effects of these derivatives are often multifactorial and target-dependent.
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Kinase Inhibition: A prominent mechanism is the inhibition of protein kinases, which are critical regulators of cell signaling pathways involved in proliferation, survival, and metastasis. The PI3K/mTOR pathway, often dysregulated in cancer, is a key target.[8] Some pyrimidine-sulfonamide analogues have been specifically designed as potent PI3K/mTOR dual inhibitors.[8] Others have been investigated as inhibitors of BRAF V600E, a mutation prevalent in melanoma.[9]
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Induction of Apoptosis and Cell Cycle Arrest: Potent derivatives have been shown to induce programmed cell death (apoptosis) and cause cell cycle arrest, often in the G0/G1 or G2 phase, preventing cancer cells from replicating.[8][10]
-
Carbonic Anhydrase Inhibition: The sulfonamide group is a classic inhibitor of carbonic anhydrases (CAs), some of which are overexpressed in tumors and contribute to the acidic tumor microenvironment.[11]
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Table 1: Representative Anticancer Activity of Pyrimidine-Sulfonamide Derivatives
| Compound Class | Target(s) | Cancer Cell Lines | Reported Activity (IC₅₀) | Reference |
| Sulfonamide methoxypyridine | PI3Kα / mTOR | HCT-116 (Colon) | 20 nM | [8] |
| Sulfonamide methoxypyridine | PI3Kα / mTOR | MCF-7 (Breast) | 130 nM | [8] |
| Pyrimidine-sulfonamide hybrid | Not specified | T-47D, MCF-7, MDA-MB-231 (Breast) | 2.40 - 2.50 µM | [11] |
| Thiophene-sulfonamide | Not specified | HeLa, MDA-MB231, MCF-7 | 4.62 - 7.2 µM | [12] |
Antimicrobial Activity
The sulfonamide functional group is historically significant as the basis for the first synthetic antibacterial drugs ("sulfa drugs").[13][14] This activity is often retained in more complex derivatives.
-
Mechanism of Action: The primary antibacterial mechanism of sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS).[13][15] These drugs act as structural mimics of para-aminobenzoic acid (PABA), the natural substrate for DHPS.[16] By blocking this enzyme, they disrupt the bacterial synthesis of folic acid, an essential cofactor for the production of nucleic acids (DNA and RNA).[13] This leads to a bacteriostatic effect, inhibiting bacterial growth and replication.[13] Human cells are unaffected because they obtain folic acid from their diet and lack the DHPS enzyme.[16]
Caption: Mechanism of antibacterial action via folic acid synthesis inhibition.
Other Potential Biological Activities
The structural features of these derivatives suggest potential for other therapeutic applications:
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Anti-inflammatory: Certain sulfonamide derivatives act as selective COX-2 inhibitors, a key mechanism for anti-inflammatory drugs.[14] Hybrids incorporating the pyrimidine scaffold have been explored as dual inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX).[17]
-
Antiviral: The pyrimidine core is central to many antiviral drugs, and non-nucleoside pyrimidine derivatives have also shown antiviral properties.[18]
-
Antioxidant: Various pyrimidine-containing compounds have demonstrated significant antioxidant and radical scavenging activity.[19]
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. For 4,6-dimethoxypyrimidine-5-sulfonamide derivatives, SAR studies have revealed several key insights:
-
Substituents on the Sulfonamide Moiety: The nature of the group attached to the sulfonamide nitrogen is critical. In anticancer derivatives targeting kinases, this part of the molecule often interacts with key amino acid residues in the enzyme's active site. For example, in PI3K/mTOR inhibitors, incorporating N-alkyl amides of moderate size (like isopropyl) was found to be beneficial for ligand-receptor interaction, while groups that are too small or too large diminish activity.[8]
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The Pyrimidine Core: The 4,6-dimethoxy substitution pattern influences the electronics and lipophilicity of the molecule. Modifications at other positions, such as the 2-position, can be used to attach linkers or other pharmacophores to create hybrid molecules with dual activities or improved target engagement.
-
Aromatic Scaffolds: When an additional aromatic ring (e.g., phenyl, quinoline) is part of the derivative, its substitution pattern significantly impacts biological activity. Electron-donating or electron-withdrawing groups can modulate the electronic properties and steric profile, influencing how the molecule fits into a target's binding pocket.[17] For BRAF V600E inhibitors, specific fingerprints on the pyrimidine-sulfonamide scaffold were identified as crucial for inhibitory activity.[9]
Future Perspectives
The 4,6-dimethoxypyrimidine-5-sulfonamide scaffold represents a highly versatile and promising platform for the development of new therapeutic agents and agrochemicals. The demonstrated efficacy of this class of compounds against validated targets like ALS, protein kinases, and DHPS confirms its value.
Future research should focus on several key areas:
-
Lead Optimization: Leveraging established SAR to design and synthesize second-generation derivatives with enhanced potency, improved selectivity, and favorable ADME (absorption, distribution, metabolism, and excretion) properties.
-
Exploration of New Targets: Screening existing compound libraries against a broader range of biological targets to uncover novel therapeutic applications, particularly in areas like neurodegenerative diseases and inflammatory disorders.
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Hybrid Molecule Design: Continuing the strategy of combining the pyrimidine-sulfonamide core with other known pharmacophores to develop multi-target agents, which can be particularly effective for complex diseases like cancer.
-
Computational Modeling: Employing machine learning and molecular docking simulations to refine SAR models, predict the activity of novel structures, and guide the rational design of more effective inhibitors.[9]
The continued exploration of 4,6-dimethoxypyrimidine-5-sulfonamide derivatives holds significant promise for addressing unmet needs in medicine and agriculture.
References
- Xu, D., Zhu, Z., Xu, H., & Wang, Z. (n.d.). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine.
- Huang, Z., Feng, C., Tong, J., Bian, Q., & Zhao, Y. (2017). Design, Synthesis and Bioactivity of Phenoxy Carboxylate(amide) Derivatives Containing 4,6-Dimethoxypyrimidine. Letters in Drug Design & Discovery, 14(2), 228-232.
- BenchChem. (n.d.). In-depth Technical Guide on the Potential Biological Activity of 4,6-diethoxypyrimidine. BenchChem.
- Lejan Team. (n.d.). Mechanism of action.
- Unknown. (n.d.). Synthesis, Mechanism of action And Characterization of Sulphonamide.
- Awad, S. M., et al. (2017). Synthesis, Characterization and Antitumor Activity of Some Novel Pyrimidine Sulfonamide Derivatives. Journal of Chemical and Pharmaceutical Research, 9(6), 65-73.
- Unknown. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PMC.
- Unknown. (2021). Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. PubMed.
- Unknown. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
- Unknown. (2024). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. PMC - NIH.
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis and Characterization of 4,6-Diethoxypyrimidine. BenchChem.
- Unknown. (n.d.). Structure–activity relationship for active derivative 13aa. ResearchGate.
- Al-Wahaibi, L. H., et al. (2024). Design and synthesis of new dihydropyrimidine/sulphonamide hybrids as promising anti-inflammatory agents via dual mPGES-1/5-LOX. Semantic Scholar.
- Unknown. (n.d.). Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. PMC.
- Unknown. (2024). Insights into the structure-activity relationship of pyrimidine-sulfonamide analogues for targeting BRAF V600E protein. PubMed.
- Abdelazeem, N. M., et al. (n.d.). Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. ResearchGate.
- Unknown. (2025). Biological activities of sulfonamides. ResearchGate.
- Unknown. (n.d.). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. PMC.
- Unknown. (2023). A novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. PMC.
- Unknown. (2023). Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition. MDPI.
- Unknown. (n.d.). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Open Access Pub.
- Unknown. (2022). Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives. PMC.
- Unknown. (n.d.). Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae. PMC - NIH.
- Unknown. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. MDPI.
- Unknown. (n.d.). Chemistry and fate of triazolopyrimidine sulfonamide herbicides. PubMed.
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